
2,3,5,6-Tetrafluoro-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl typically involves palladium-catalyzed decarboxylative cross-coupling reactions. One common method is the decarboxylative coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates using diglyme as the solvent . This reaction is advantageous as it avoids the use of expensive and sensitive organometallic reagents and generates carbon dioxide without producing toxic metal halides.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar palladium-catalyzed decarboxylative cross-coupling reactions. The use of palladium as a catalyst is preferred due to its efficiency and ability to catalyze reactions with various aryl halides and triflates .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoro-4’-methoxy-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl:
2,3,5,6-Tetrafluoro-1,1’-biphenyl: Lacks both the methoxy and trifluoromethyl groups, making it less complex and less versatile.
Uniqueness
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
920264-41-1 |
|---|---|
Molekularformel |
C14H7F7O |
Molekulargewicht |
324.19 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3-(4-methoxyphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7O/c1-22-7-4-2-6(3-5-7)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChI-Schlüssel |
ZFFIOVNGZSWOBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



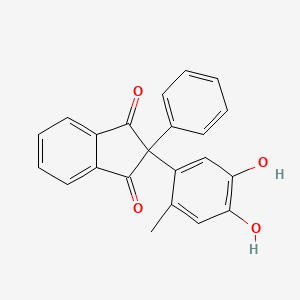
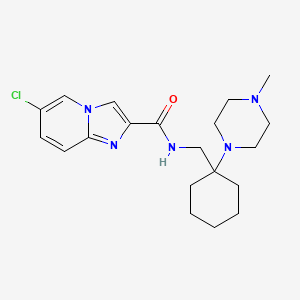
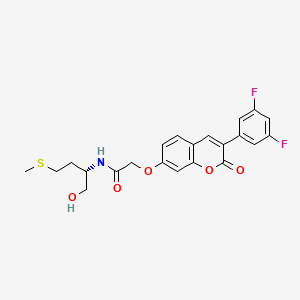
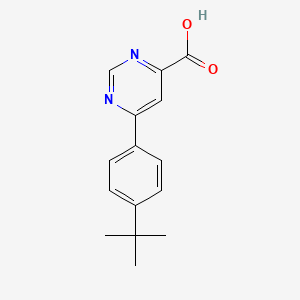
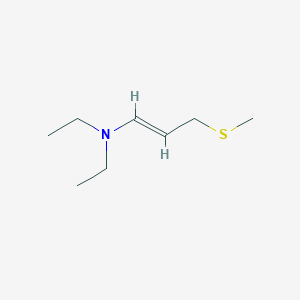



![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)




